4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 683762-67-6
VCID: VC11913227
InChI: InChI=1S/C19H23N3O3S/c1-14-6-5-8-18(20-14)21-19(23)16-9-11-17(12-10-16)26(24,25)22-13-4-3-7-15(22)2/h5-6,8-12,15H,3-4,7,13H2,1-2H3,(H,20,21,23)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5 g/mol

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide

CAS No.: 683762-67-6

Cat. No.: VC11913227

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide - 683762-67-6

Specification

CAS No. 683762-67-6
Molecular Formula C19H23N3O3S
Molecular Weight 373.5 g/mol
IUPAC Name 4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide
Standard InChI InChI=1S/C19H23N3O3S/c1-14-6-5-8-18(20-14)21-19(23)16-9-11-17(12-10-16)26(24,25)22-13-4-3-7-15(22)2/h5-6,8-12,15H,3-4,7,13H2,1-2H3,(H,20,21,23)
Standard InChI Key ZYCNENRSZBESMG-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Canonical SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C

Introduction

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound with a molecular formula of C19H23N3O3S and a molecular weight of approximately 373.5 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis

The synthesis of 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide typically involves multiple synthetic steps. These steps allow for the introduction of various functional groups that can enhance biological activity. The synthesis process is crucial for modifying the compound's properties and exploring its potential therapeutic applications.

Biological Activities and Potential Applications

Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in drug development. Interaction studies have focused on understanding how it interacts with biological targets, which is essential for assessing its viability as a therapeutic agent.

CompoundMolecular FormulaKey Features
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamideC19H23N3O3SPotential therapeutic applications
4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamideC19H23N3O3SSimilar piperidine structure; potential antimicrobial activity
N-{4-[2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyloxazoleNot specifiedIncorporates an oxazole ring; diverse biological activities

Comparison with Similar Compounds

Several compounds share structural similarities with 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide. For example, 4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide has a similar piperidine structure but differs in the position of the methyl group on the piperidine ring . Another compound, N-{4-[2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyloxazole, incorporates an oxazole ring, which confers different biological activities.

Research and Development

While specific biological activity data for this compound may not be extensively documented, ongoing research focuses on elucidating its precise biological mechanisms and efficacy. Interaction studies involving this compound typically focus on its binding affinity to target proteins or enzymes, which helps elucidate its mechanism of action and potential therapeutic applications.

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